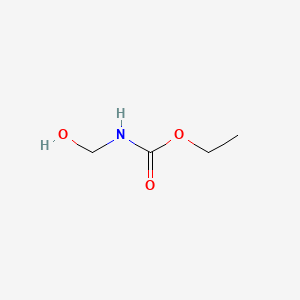

ethyl (hydroxymethyl)carbamate

Description

The exact mass of the compound Carbamic acid, hydroxymethyl-, ethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(hydroxymethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2-8-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXYFELJDAARCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198269 | |

| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5027-16-7 | |

| Record name | Carbamic acid, (hydroxymethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methylolcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, hydroxymethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (hydroxymethyl)-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHYLOLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K6KHS1VQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl (hydroxymethyl)carbamate

Abstract: Ethyl (hydroxymethyl)carbamate, also known as N-(hydroxymethyl)urethane, is a critical chemical intermediate and a primary metabolite in the bioactivation of ethyl carbamate (urethane), a known Group 2A carcinogen. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and analytical characterization. We delve into the causality behind its formation and reactivity, its toxicological significance as a proximate carcinogen, and established protocols for its synthesis and handling. This document is intended for researchers, toxicologists, and drug development professionals who require a deep, mechanistically grounded understanding of this pivotal compound.

Introduction: The Significance of N-Hydroxymethylation

The carbamate functional group is a cornerstone in medicinal chemistry and materials science, prized for its stability and ability to participate in hydrogen bonding.[1] Ethyl carbamate (urethane), the parent compound, has a history of medicinal use but was later identified as a potent carcinogen found in fermented foods and alcoholic beverages.[1][2] The key to its carcinogenic activity lies in its metabolic activation.

This compound is the product of the first and critical step in one of the primary bioactivation pathways of ethyl carbamate. This N-hydroxymethylation reaction, catalyzed by cytochrome P450 enzymes, converts the relatively stable parent carbamate into a more reactive electrophilic species.[3][4] Understanding the chemical properties of this metabolite is therefore paramount to understanding the mechanism of ethyl carbamate-induced carcinogenesis. This guide elucidates these properties from a synthetic, analytical, and toxicological perspective.

Physicochemical Properties

Specific experimental data for this compound is not widely published. The properties listed below are based on the established chemistry of its parent compound and related N-hydroxymethyl derivatives.

| Property | Value / Description | Source / Rationale |

| Chemical Name | This compound; N-(Hydroxymethyl)urethane | IUPAC Nomenclature |

| Molecular Formula | C₄H₉NO₃ | Calculated |

| Molecular Weight | 119.12 g/mol | Calculated |

| CAS Number | 6262-31-3 | Chemical Abstracts Service |

| Appearance | Expected to be a colorless solid or viscous oil. | Based on similar compounds like Benzyl (hydroxymethyl)carbamate.[5] |

| Solubility | Expected to be soluble in water, ethanol, and other polar organic solvents. | The presence of the hydroxyl group increases polarity compared to ethyl carbamate. |

| Stability | Thermally unstable; may decompose upon heating to release formaldehyde and ethyl carbamate. Stable in neutral aqueous solution for short periods. Unstable under acidic or basic conditions. | General reactivity of N-hydroxymethyl compounds. |

Synthesis and Reactivity

Synthesis: The Reaction with Formaldehyde

The primary and most direct synthesis of this compound is the base-catalyzed reaction of ethyl carbamate with formaldehyde. The causality of this reaction hinges on enhancing the nucleophilicity of the carbamate nitrogen.

Mechanism: In the presence of a base (e.g., potassium carbonate), the N-H proton of ethyl carbamate is abstracted, forming a nucleophilic carbamate anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent workup protonates the resulting alkoxide to yield the N-hydroxymethyl product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-hydroxymethylation of similar carbamates, such as benzyl carbamate.[5]

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice-water bath, add ethyl carbamate (1.0 eq). Add distilled water as a solvent.

-

Addition of Formaldehyde: While stirring vigorously, add aqueous formaldehyde solution (37%, 1.2 eq) to the flask.

-

Catalysis: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.05 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:2 hexane/ethyl acetate mobile phase).

-

Workup: Upon completion, pour the reaction mixture into cold water to precipitate any unreacted starting material or byproducts. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.

-

Validation: The identity and purity of the final product, this compound, must be confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity

This compound is a bifunctional molecule whose reactivity is dominated by the N-hydroxymethyl group. This group is essentially a "masked" iminium ion, making it an electrophilic species prone to reaction with nucleophiles.

-

Decomposition: Upon heating or under acidic conditions, it can undergo a retro-reaction to release formaldehyde and ethyl carbamate.

-

Reaction with Nucleophiles: In the biological context, this electrophilicity is key. The compound can react with biological nucleophiles, most notably the purine bases of DNA, leading to the formation of DNA adducts. This adduction is the molecular initiating event for its carcinogenic activity.[3]

-

Further Oxidation: The N-hydroxymethyl group is an intermediate state. While it is reactive, further metabolic oxidation can occur in vivo to generate even more potent electrophiles.

Spectroscopic and Analytical Characterization

Definitive analytical characterization is crucial for validating synthesis and for detection in biological matrices.

| Technique | Expected Observations for this compound |

| ¹H NMR | - Ethyl Group (CH₃CH₂): A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -CH₂-).- Hydroxymethyl Group (-CH₂OH): A doublet around 4.6-4.8 ppm (2H, N-CH₂-O). The coupling would be to the N-H proton if present, though this signal can broaden or exchange. In many cases, it appears as a singlet.- Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Ethyl Group (CH₃CH₂): Signals around 14 ppm (-CH₃) and 62 ppm (-CH₂-).- Hydroxymethyl Carbon (-CH₂OH): A signal in the range of 65-75 ppm.- Carbonyl Carbon (C=O): A signal in the range of 156-158 ppm. |

| Infrared (IR) | - O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.- N-H Stretch: A moderate band around 3200-3300 cm⁻¹ (may be obscured by O-H).- C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.- C-O Stretch: Strong bands in the 1250-1050 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 119.- Key Fragments: Loss of H₂O (m/z = 101), loss of CH₂OH (m/z = 88), and fragments corresponding to the ethyl carbamate backbone. |

Toxicological Significance: A Proximate Carcinogen

The toxicity of this compound is inextricably linked to that of its parent compound, ethyl carbamate. While ethyl carbamate itself is not highly reactive, its metabolism via cytochrome P450 2E1 (CYP2E1) generates reactive intermediates.[3][4] this compound is considered a proximate carcinogen—an intermediate that, while not the final DNA-reactive species, is a critical step towards it.

The prevailing hypothesis is that this compound, once formed, can lose water to form a highly electrophilic N-acylimmonium ion. This ion is a potent alkylating agent that readily attacks nucleophilic sites on DNA bases, forming covalent adducts that can lead to mutations and initiate cancer if not repaired.

Caption: Metabolic activation pathway of Ethyl Carbamate.

Safety and Handling Protocols

Given its role as a proximate carcinogen and its relationship to ethyl carbamate, this compound must be handled with extreme caution as a potential carcinogen.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: A lab coat is mandatory. For larger quantities, consider a chemically resistant apron.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air immediately. Seek medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for carcinogenic materials.

Conclusion

This compound is more than a simple derivative; it is a pivotal intermediate in the toxicological pathway of ethyl carbamate. Its chemical properties are defined by the reactive N-hydroxymethyl group, which imparts electrophilic character and serves as a precursor to the ultimate DNA-reactive species. A thorough understanding of its synthesis via formaldehyde addition, its reactivity profile, and its spectroscopic signatures is essential for researchers in toxicology, cancer research, and drug metabolism. Due to its inherent instability and toxicological profile, rigorous safety protocols must be adhered to during its synthesis and handling.

References

-

ResearchGate. (n.d.). Three metabolic pathways of ethyl carbamate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). Probable activation and inactivation pathways of ethyl carbamate metabolism. Retrieved from [Link]

-

Yamamoto, T., Pierce, W. M., Jr, & Waddell, W. J. (1989). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Drug Metabolism and Disposition, 17(4), 395–399. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219). Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathway of ethyl carbamate formation from ethanol and urea in Saccharomyces cerevisiae. Retrieved from [Link]

-

Lieu, T., & T. Tu. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl N-{2-(4-hydroxyphenoxy]ethyl}carbamate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219). Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). BENZYL N-(HYDROXYMETHYL)CARBAMATE. Retrieved from [Link]

-

Guengerich, F. P., & Kim, D. H. (1991). Enzymatic oxidation of ethyl carbamate to vinyl carbamate and its role as an intermediate in the formation of 1,N6-ethenoadenosine. Chemical Research in Toxicology, 4(4), 413–421. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL N-METHYLCARBAMATE. Retrieved from [Link]

-

Synlett. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]

-

ResearchGate. (n.d.). Forensic toxicological and analytical aspects of carbamate poisoning – A review. Retrieved from [Link]

- Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from [Link]

-

Lin, S. C., Chan, Y. C., & Lee, T. C. (1998). Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. Mutation Research, 414(1-3), 13–21. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... Retrieved from [Link]

-

MD Searchlight. (n.d.). Carbamate Toxicity. Retrieved from [Link]

-

Gziut, K., Kowalczyk, A., Sienkiewicz, N., & Sokołowska, J. (2023). Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties. International Journal of Molecular Sciences, 24(4), 3629. Retrieved from [Link]

-

Waddell, W. J., & Marlowe, C. (1990). Inhibition of the metabolism of ethyl carbamate by acetaldehyde. Food and Chemical Toxicology, 28(8), 555–558. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxyurethane. PubChem Compound Database. Retrieved from [Link]

-

U.S. Food & Drug Administration. (2024). Ethyl Carbamate. Retrieved from [Link]

-

MDPI. (2023). Simulation and Control of the Formation of Ethyl Carbamate during the Fermentation and Distillation Processes of Chinese Baijiu. Retrieved from [Link]

-

ACS Publications. (2022). Enhanced and Reusable Poly(hydroxy urethane)-Based Low Temperature Hot-Melt Adhesives. Retrieved from [Link]

-

Specific Polymers. (2022). Non-isocyanate and sustainable PolyUrethanes : the PolyHydroxyUrethanes strategy. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Urethane (CAS 51-79-6). Retrieved from [Link]

Sources

- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 2. Ethyl Carbamate | FDA [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic oxidation of ethyl carbamate to vinyl carbamate and its role as an intermediate in the formation of 1,N6-ethenoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Ethyl (Hydroxymethyl)carbamate from Formaldehyde

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of ethyl (hydroxymethyl)carbamate. This compound, formed from the reaction of ethyl carbamate and formaldehyde, serves as a crucial reactive intermediate in various chemical processes. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for analytical characterization, and emphasizes the critical safety and handling procedures required when working with the precursor materials.

Introduction and Significance

This compound, also known as monomethylolethylcarbamate (MMEC), is the primary product of the N-hydroxymethylation of ethyl carbamate with formaldehyde. While ethyl carbamate itself is recognized as a probable carcinogen (IARC Group 2A) often formed as a byproduct in fermented foods and alcoholic beverages, its controlled reaction with formaldehyde generates valuable intermediates for chemical synthesis.[1][2] The resulting hydroxymethyl derivative is a versatile building block, particularly in the realm of polymer chemistry, where it can be used in the formation of resins and cross-linking agents, drawing parallels to the well-established chemistry of urea-formaldehyde resins.[3][4] Understanding the synthesis and kinetics of this intermediate is crucial for controlling subsequent polymerization reactions and for developing novel materials.

The synthesis itself is an equilibrium-driven process, where the stability of this compound is highly dependent on conditions such as pH and temperature.[5] This guide will elucidate the principles governing its formation and provide a foundational protocol for its laboratory-scale synthesis and analysis.

The Chemistry of N-Hydroxymethylation

The formation of this compound is a classic example of an electrophilic addition reaction at a nitrogen atom.

Reaction Mechanism

The core of the synthesis involves the nucleophilic attack of the nitrogen atom of ethyl carbamate on the electrophilic carbonyl carbon of formaldehyde. The lone pair of electrons on the nitrogen initiates the bond formation, leading to a zwitterionic intermediate which rapidly undergoes proton transfer to yield the final N-hydroxymethyl product.

The reaction is reversible, and the stability of this compound in solution is a key consideration. Kinetic studies have shown that the compound can dissociate back into its starting materials, ethyl carbamate and formaldehyde, with the rates of formation (kf) and dissociation (kr) being highly influenced by the reaction environment.[5]

Caption: Reversible reaction mechanism for the synthesis of this compound.

Influence of Reaction Conditions

-

pH: The reaction can be catalyzed by both acids and bases. Alkaline conditions typically favor the initial nucleophilic addition, similar to the first step in urea-formaldehyde resin synthesis.[6][7] Conversely, acidic conditions can promote both the forward reaction and the reverse dissociation.

-

Temperature: Higher temperatures increase the reaction rate but can also shift the equilibrium. In related systems, such as the formation of ethyl carbamate from urea and ethanol, temperature significantly accelerates the reaction.[8] For the synthesis of the hydroxymethyl adduct, moderate temperatures are generally preferred to favor product formation without promoting excessive side reactions or dissociation.

Experimental Protocol: A Generalized Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is a self-validating system based on established chemical principles for N-hydroxymethylation.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Hazards |

| Ethyl Carbamate | C₃H₇NO₂ | 89.09 | Harmful if swallowed, May cause cancer (GHS07, GHS08)[1] |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | Fatal if inhaled, Corrosive, Skin sensitizer, Carcinogen[9] |

| Sodium Hydroxide (for pH) | NaOH | 40.00 | Corrosive |

| Deionized Water | H₂O | 18.02 | N/A |

| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | Extremely flammable, Harmful |

Step-by-Step Methodology

-

Preparation and Setup:

-

CAUTION: All operations involving formaldehyde must be performed in a certified chemical fume hood.[10]

-

Set up a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Place the flask in a water bath on a magnetic stir plate to ensure stable temperature control.

-

-

Reaction Execution:

-

In the flask, dissolve 8.91 g (0.1 mol) of ethyl carbamate in 100 mL of deionized water.

-

Adjust the pH of the solution to approximately 8.5-9.0 using a dilute solution of sodium hydroxide. This mildly alkaline condition facilitates the initial nucleophilic attack.

-

Measure 8.1 g (0.1 mol) of 37% formaldehyde solution and place it in the dropping funnel.

-

While stirring the ethyl carbamate solution, add the formaldehyde solution dropwise over 30 minutes. Maintain the reaction temperature at 40-50°C. The slow addition helps to control any potential exotherm.

-

After the addition is complete, allow the reaction to stir at 50°C for 2-3 hours.

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by periodically taking small aliquots and quantifying the consumption of free formaldehyde using an electrochemical technique or a titration method.[5]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Saturate the aqueous solution with sodium chloride to decrease the solubility of the organic product.

-

Extract the product from the aqueous phase using diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Use a cool water bath (<30°C) to prevent dissociation of the product.

-

The resulting product should be a viscous oil or a white solid.

-

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques are recommended:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for analyzing ethyl carbamate and its derivatives.[11] The analysis would confirm the presence of the product by its specific mass spectrum and retention time, while also quantifying any unreacted starting materials. A typical method would involve a capillary column (e.g., Carbowax type) with selected ion monitoring (SIM) for enhanced sensitivity.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The presence of the N-CH₂-OH group will give characteristic signals, distinguishing the product from the starting materials.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate and quantify the components of the reaction mixture.[14]

Safety and Hazard Mitigation

The synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the reactants.

Reactant Hazards

-

Formaldehyde: Is a known human carcinogen, a potent sensitizer, and is highly toxic and corrosive.[10][15] All work must be conducted in a well-ventilated chemical fume hood to prevent inhalation of its pungent vapors.[16] Accidental contact with skin or eyes can cause severe burns.[9]

-

Ethyl Carbamate: Is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[1][2] It is also harmful if swallowed.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[10]

-

Gloves: Use chemical-resistant gloves. Butyl or nitrile rubber gloves are recommended for handling formaldehyde solutions; thin disposable gloves may not offer sufficient protection.[9][17]

-

Protective Clothing: A lab coat must be worn, and open-toed shoes are not permitted.[10]

Emergency Procedures

-

Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite), scoop it into a sealed container for hazardous waste disposal, and clean the area with soap and water.[16][17] For larger spills, evacuate the area immediately and contact emergency personnel.[9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[16]

-

Eye Contact: Flush eyes immediately with water for at least 15 minutes using an eyewash station and seek urgent medical attention.[10]

Conclusion

The synthesis of this compound from formaldehyde and ethyl carbamate is a fundamentally important reaction for generating reactive chemical intermediates. While the reaction is straightforward, its reversible nature and the hazardous properties of the starting materials demand careful control of reaction conditions and rigorous safety practices. The protocol and insights provided in this guide offer a solid foundation for researchers to safely and effectively synthesize and analyze this compound, enabling further innovation in polymer science and organic synthesis.

References

-

Summary of the main analytical methods used to detect ethyl carbamate in the food supply. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Soignet, D. M., Berni, R. J., Wadsworth, J. I., & Benerito, R. R. (1972). Kinetic Studies of Ethyl N-Hydroxymethyl Carbamate. Analytical Letters, 5(6), 403-413. Retrieved January 17, 2026, from [Link]

-

Lenka, S., Nayak, P. L., & Mohanty, S. (1996). Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol. Bulletin of Materials Science, 19(2), 313-320. Retrieved January 17, 2026, from [Link]

-

Synthesis and curing of urethane-formaldehyde oligomers based on 1-methyl-2-hydroxyethyl urethane. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ethyl carbamate. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Wang, M., Li, D., Wang, D., Liu, J., & Xu, Y. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. Foods, 11(7), 918. Retrieved January 17, 2026, from [Link]

-

Zhang, Y., Yang, Z., Wang, X., Liu, X., & Chu, F. (2019). Synthesis and characterization of polyethylene glycol-phenol-formaldehyde based polyurethane composite. Scientific Reports, 9(1), 19545. Retrieved January 17, 2026, from [Link]

-

Ethyl Carbamate. (2007). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 96. IARC Publications. Retrieved January 17, 2026, from [Link]

-

Synthesis and characterization of polyethylene glycol-phenol-formaldehyde based polyurethane composite. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Formaldehyde Safety & Hazards. (n.d.). Lab Alley. Retrieved January 17, 2026, from [Link]

-

Christjanson, P., Pehk, T., & Siimer, K. (2006). Structure formation in urea-formaldehyde resin synthesis. Proceedings of the Estonian Academy of Sciences, Chemistry, 55(4), 212-225. Retrieved January 17, 2026, from [Link]

-

Ethyl Carbamate (Type-II). (n.d.). International Organisation of Vine and Wine (OIV). Retrieved January 17, 2026, from [Link]

-

Determination of ethyl carbamate: Revision of method OIV-MA-BS-25. (2017). International Organisation of Vine and Wine (OIV). Retrieved January 17, 2026, from [Link]

-

Schlatter, J., & Lutz, W. K. (1990). Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment. Mutation Research/Reviews in Genetic Toxicology, 233(1-2), 1-184. Retrieved January 17, 2026, from [Link]

- CN100349861C - Ethyl carbamate and its preparation method. (n.d.). Google Patents.

-

FORMALDEHYDE SAFETY GUIDELINES. (n.d.). Concordia University. Retrieved January 17, 2026, from [Link]

-

ETHYL CARBAMATE. (n.d.). Perennia. Retrieved January 17, 2026, from [Link]

-

Formaldehyde: Hazards and Precautions. (n.d.). UC Berkeley. Retrieved January 17, 2026, from [Link]

-

Safe Use of Formaldehyde - Safe Operating Procedure. (n.d.). Pomona College. Retrieved January 17, 2026, from [Link]

-

Ethyl N,N-bis(hydroxymethyl)carbamate. (2018). SIELC Technologies. Retrieved January 17, 2026, from [Link]

-

Condensation Reaction of Methyl N-Phenylcarbamate with Formaldehyde over Hβ Catalyst. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Goryaeva, L. I., et al. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. International Journal of Molecular Sciences, 24(20), 15383. Retrieved January 17, 2026, from [Link]

-

Wang, S., et al. (2023). Simulation and Control of the Formation of Ethyl Carbamate during the Fermentation and Distillation Processes of Chinese Baijiu. Foods, 12(4), 809. Retrieved January 17, 2026, from [Link]

Sources

- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 2. perennia.ca [perennia.ca]

- 3. ias.ac.in [ias.ac.in]

- 4. vana.kirj.ee [vana.kirj.ee]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and characterization of polyethylene glycol-phenol-formaldehyde based polyurethane composite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simulation and Control of the Formation of Ethyl Carbamate during the Fermentation and Distillation Processes of Chinese Baijiu [mdpi.com]

- 9. CCOHS: Formaldehyde Solutions [ccohs.ca]

- 10. ehs.berkeley.edu [ehs.berkeley.edu]

- 11. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 12. Ethyl Carbamate (Type-II) | OIV [oiv.int]

- 13. oiv.int [oiv.int]

- 14. Ethyl N,N-bis(hydroxymethyl)carbamate | SIELC Technologies [sielc.com]

- 15. laballey.com [laballey.com]

- 16. concordia.ca [concordia.ca]

- 17. academics.eckerd.edu [academics.eckerd.edu]

ethyl (hydroxymethyl)carbamate CAS number and synonyms

An In-Depth Technical Guide to Ethyl N-(hydroxymethyl)carbamate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of ethyl N-(hydroxymethyl)carbamate, a molecule of significant interest in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical identity, synthesis, and potential applications, while also addressing common points of confusion with related isomers.

The carbamate functional group is a cornerstone in modern medicinal chemistry and drug design, valued for its unique combination of stability and reactivity. Carbamates serve as key structural motifs in a wide array of approved therapeutic agents and are often employed as stable peptide bond surrogates or as prodrug moieties to enhance the pharmacokinetic profiles of active compounds.

Ethyl N-(hydroxymethyl)carbamate (CAS 5027-16-7) is a bifunctional molecule that embodies this versatility. It contains a stable ethyl carbamate group and a reactive N-(hydroxymethyl) group. This latter feature makes it a valuable synthetic intermediate, particularly as a stable precursor to N-acyliminium ions, which are powerful electrophiles for carbon-carbon and carbon-heteroatom bond formation. Understanding the precise identity and properties of this compound is critical for its effective use in research and development.

Disambiguation of "Ethyl (hydroxymethyl)carbamate" and Its Isomers

The nomenclature surrounding substituted carbamates can lead to significant confusion. The term "this compound" is ambiguous without specifying the location of the hydroxymethyl group. The target of this guide, ethyl N-(hydroxymethyl)carbamate (CAS 5027-16-7) , must be clearly distinguished from its structural isomers.

Figure 1: Structural comparison of the target compound and its common isomers.

The following table summarizes the key identifiers for these distinct chemical entities to ensure accurate sourcing and application.

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

| Ethyl N-(hydroxymethyl)carbamate | 5027-16-7 | C₄H₉NO₃ | Hydroxymethyl group is on the Nitrogen atom. |

| Ethyl N-(2-hydroxyethyl)carbamate | 5602-93-7 | C₅H₁₁NO₃ | A 2-hydroxyethyl group is on the Nitrogen atom. |

| Ethyl N-hydroxy-N-methylcarbamate | 3016-84-0 | C₄H₉NO₃ | A hydroxyl and a methyl group are on the Nitrogen atom. |

Physicochemical Properties of Ethyl N-(hydroxymethyl)carbamate

Accurate characterization is fundamental to the application of any chemical reagent. The table below outlines the key properties of ethyl N-(hydroxymethyl)carbamate (CAS 5027-16-7).

| Property | Value | Source |

| CAS Number | 5027-16-7 | |

| Molecular Formula | C₄H₉NO₃ | |

| Molecular Weight | 119.12 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Carbamic acid, (hydroxymethyl)-, ethyl ester; Monomethylol ethyl carbamate; Ethyl methylolcarbamate | |

| Canonical SMILES | O=C(OCC)NCO | |

| InChIKey | LTXYFELJDAARCU-UHFFFAOYSA-N |

Synthesis of Ethyl N-(hydroxymethyl)carbamate

The synthesis of N-(hydroxymethyl) amides and carbamates is typically achieved through the reaction of the parent amide or carbamate with formaldehyde. This reaction is an equilibrium process and is often base-catalyzed. The causality behind this choice is the electrophilic nature of the formaldehyde carbonyl carbon and the nucleophilicity of the carbamate nitrogen.

Figure 2: Proposed workflow for the synthesis of ethyl N-(hydroxymethyl)carbamate.

Experimental Protocol: Synthesis via Base-Catalyzed Hydroxymethylation

This protocol describes a self-validating system for the synthesis of ethyl N-(hydroxymethyl)carbamate. Validation is achieved through in-process monitoring and final product characterization.

Materials:

-

Ethyl carbamate (1.0 eq)

-

Formaldehyde (37% solution in water, 1.1 eq)

-

Potassium carbonate (K₂CO₃, 0.1 eq)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl carbamate followed by deionized water to form a concentrated solution.

-

Catalyst Addition: Add potassium carbonate to the solution and stir until it dissolves.

-

Reagent Addition: Slowly add the formaldehyde solution to the stirring mixture at room temperature. The causality for slow addition is to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of ethyl carbamate.

-

Workup: Once the reaction is complete, saturate the aqueous solution with NaCl to reduce the solubility of the product. Extract the mixture three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification & Validation: Purify the crude product by flash column chromatography on silica gel or by recrystallization. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The primary utility of ethyl N-(hydroxymethyl)carbamate in advanced synthesis stems from its role as a stable, handleable precursor to a reactive N-acyliminium ion .

Figure 3: Role as an N-acyliminium ion precursor in synthesis.

Under acidic conditions (either Brønsted or Lewis acid), the hydroxyl group is protonated and eliminated as water, generating a highly electrophilic N-acyliminium ion. This intermediate can then be trapped by a wide range of nucleophiles. This strategy is a powerful tool for constructing complex molecular architectures, a critical requirement in drug development.

Potential Applications:

-

Scaffold Synthesis: Used in the synthesis of heterocyclic scaffolds, such as piperidines and other nitrogen-containing rings, which are prevalent in pharmaceuticals.

-

Prodrug Design: The N-(hydroxymethyl)carbamate linkage itself could be explored in prodrug design. Enzymatic or hydrolytic cleavage could release a parent drug containing an N-H carbamate.

-

Cross-linking Agents: In polymer and materials science, N-(hydroxymethyl) functionalities are used as cross-linking agents, reacting with other functional groups to form stable networks.

Safety and Handling

As a research chemical, ethyl N-(hydroxymethyl)carbamate should be handled with appropriate care, following standard laboratory safety procedures. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for the parent compound, ethyl carbamate, provides a basis for cautious handling. Ethyl carbamate (CAS 51-79-6) is classified as harmful if swallowed and is a suspected carcinogen.

**Ge

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl (Hydroxymethyl)carbamate

Foreword: Unveiling the Molecular Signature of a Key Carbamate Intermediate

In the landscape of pharmaceutical research and drug development, a profound understanding of the molecular architecture of key intermediates is paramount. Ethyl (hydroxymethyl)carbamate (CAS No: 5027-16-7), a reactive N-hydroxymethylated derivative of ethyl carbamate, serves as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its bifunctional nature, possessing both a carbamate moiety and a reactive hydroxymethyl group, renders it a versatile synthon for the introduction of the carbamate pharmacophore and for further chemical elaboration.

This technical guide provides a comprehensive exploration of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a self-validating system of analysis, the convergence of these orthogonal spectroscopic techniques provides an unambiguous confirmation of its molecular structure. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a causal explanation behind the experimental choices and a thorough interpretation of the spectral features.

Synthesis and Molecular Structure

The preparation of this compound is classically achieved through the condensation of ethyl carbamate with formaldehyde, a reaction well-documented in early chemical literature. Modern adaptations of this synthesis often involve a base-catalyzed process in an aqueous medium.

A general synthetic protocol is as follows:

-

Ethyl carbamate is dissolved in water.

-

An aqueous solution of formaldehyde (e.g., 37%) is added to the solution.

-

A catalytic amount of a base, such as sodium carbonate, is introduced to facilitate the reaction.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography or LC-MS).

-

Upon completion, the product is isolated through extraction with an organic solvent and purified, typically by recrystallization or column chromatography.

The resulting molecule, this compound, possesses the following structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment of individual nuclei.[1][2][3][4] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Sources

An In-depth Technical Guide to the Thermal Decomposition of Ethyl (Hydroxymethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the potential thermal decomposition pathways of ethyl (hydroxymethyl)carbamate. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous carbamate structures and fundamental chemical principles to offer a scientifically grounded perspective. The insights provided are intended to aid researchers in predicting degradation products, designing stability studies, and ensuring the safe handling of this and related compounds.

Introduction: The Significance of this compound Stability

This compound is a reactive intermediate of interest in organic synthesis and potentially in the development of prodrugs or controlled-release systems. Its structure, featuring both a carbamate and a hydroxymethyl group, presents unique chemical properties and, consequently, specific stability challenges. Understanding its behavior at elevated temperatures is critical for:

-

Pharmaceutical Development: Ensuring the stability of active pharmaceutical ingredients (APIs) and formulations during manufacturing, storage, and administration.

-

Chemical Synthesis: Controlling reaction conditions to prevent the formation of unwanted byproducts.

-

Safety and Handling: Identifying potential hazardous decomposition products and establishing safe handling protocols.[1][2][3][4][5]

This guide will explore the likely thermal decomposition mechanisms of this compound, provide detailed experimental protocols for their investigation, and discuss the implications for scientific research and development.

Proposed Thermal Decomposition Pathways

The thermal degradation of this compound is likely to proceed through several competing pathways, dictated by factors such as temperature, heating rate, and the presence of catalysts. Based on the chemistry of related compounds, two primary decomposition routes are proposed.

Pathway A: Retro-Henry Reaction to Ethyl Carbamate and Formaldehyde

The hydroxymethyl group attached to the nitrogen atom is susceptible to a retro-Henry (or retro-formylation) reaction upon heating. This is a common pathway for N-hydroxymethyl compounds.

-

Mechanism: This pathway involves the cleavage of the C-N bond between the carbamate nitrogen and the hydroxymethyl carbon. This would yield ethyl carbamate and formaldehyde. The released formaldehyde is a volatile and reactive gas. Subsequently, the ethyl carbamate formed can undergo further thermal decomposition at higher temperatures. The thermal decomposition of ethyl carbamate itself can proceed via several routes, including reaction with ethanol to form diethyl carbonate, or decomposition to ethanol, ammonia, and carbon dioxide.

Pathway B: Intramolecular Cyclization

Drawing an analogy from the thermal decomposition of structurally similar β-hydroxyalkyl carbamates, an intramolecular transesterification is a plausible pathway.[6]

-

Mechanism: The hydroxyl group can act as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This intramolecular reaction would lead to the formation of a five-membered heterocyclic ring, 4-oxo-1,3-oxazolidin-3-ium, and the elimination of ethanol. The resulting oxazolidinone derivative may possess its own distinct thermal stability profile and could undergo further degradation at higher temperatures.

The following diagram illustrates these two primary proposed decomposition pathways:

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Methodologies for Decomposition Analysis

A thorough investigation of the thermal decomposition of this compound requires a combination of thermoanalytical and spectroscopic techniques. The following protocols provide a framework for such a study.

Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)

This experiment determines the onset temperature of decomposition and identifies the evolved gaseous products.

-

Objective: To determine the mass loss of this compound as a function of temperature and identify the corresponding gaseous decomposition products.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

Place 5-10 mg of this compound into a TGA pan (e.g., alumina).

-

Heat the sample from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.

-

Continuously monitor the mass loss of the sample.

-

Simultaneously, transfer the evolved gases from the TGA furnace to the MS or FTIR for analysis.

-

Analyze the mass spectra or infrared spectra to identify the gaseous products at different decomposition temperatures.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions.

-

Objective: To determine the enthalpy changes (endothermic or exothermic) associated with the decomposition of this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Seal 2-5 mg of this compound in a hermetic aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its final decomposition point (determined by TGA) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature. Endothermic peaks may correspond to melting or decomposition, while exothermic peaks indicate energetic decomposition.

-

Product Identification by Chromatography and Mass Spectrometry

This workflow is designed to identify the non-volatile decomposition products.

-

Objective: To separate and identify the chemical compounds remaining after thermal decomposition.

-

Instrumentation: Gas chromatograph-mass spectrometer (GC-MS) and/or liquid chromatograph-mass spectrometer (LC-MS).

-

Procedure:

-

Heat a known quantity of this compound in a sealed vial at a temperature just above its decomposition onset (determined by TGA) for a defined period.

-

Allow the sample to cool to room temperature.

-

Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

-

For volatile and semi-volatile products, inject an aliquot of the solution into the GC-MS.

-

For non-volatile and thermally labile products, inject an aliquot into the LC-MS.

-

Identify the compounds based on their retention times and mass spectra, comparing them to spectral libraries and analytical standards.

-

The following diagram outlines the comprehensive experimental workflow:

Caption: Experimental workflow for thermal decomposition analysis.

Quantitative Data Summary

While specific quantitative data for the thermal decomposition of this compound is not available in the literature, the following table outlines the expected products from the proposed pathways and the analytical techniques for their detection.

| Proposed Pathway | Expected Products | Analytical Technique for Detection |

| Pathway A | Ethyl Carbamate | GC-MS, LC-MS |

| Formaldehyde | TGA-EGA (MS, FTIR), Derivatization followed by HPLC | |

| Pathway B | 4-Oxo-1,3-oxazolidin-3-ium | LC-MS |

| Ethanol | TGA-EGA (MS, FTIR), GC-MS |

Safety and Handling

Given that a potential decomposition product is ethyl carbamate, which is classified as a probable human carcinogen (Group 2A) by the IARC, appropriate safety precautions are essential.[1][7][8][9]

-

Engineering Controls: All work with this compound, especially when heating, should be conducted in a well-ventilated laboratory fume hood.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3]

-

Handling: Avoid creating dust.[3] Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4]

-

Decomposition Hazards: Be aware that thermal decomposition can release irritating and potentially toxic gases and vapors.[4]

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding of its potential degradation pathways can be inferred from the behavior of structurally related compounds and fundamental chemical principles. The proposed retro-Henry reaction and intramolecular cyclization pathways provide a solid foundation for further investigation. The experimental methodologies detailed in this guide offer a robust framework for researchers to elucidate the precise decomposition products and kinetics. Such studies are crucial for the safe and effective application of this compound in research and development.

References

-

Daly, N. J. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2545. [Link]

-

Oprea, C. I., et al. (2022). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Foods, 11(15), 2236. [Link]

-

Lee, K. T., & Park, S. K. (2010). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Journal of Food and Nutrition Research, 49(1), 31-38. [Link]

-

Wikipedia. (n.d.). Ethyl carbamate. [Link]

-

Perennia. (n.d.). Ethyl Carbamate. [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. perennia.ca [perennia.ca]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl (Hydroxymethyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (hydroxymethyl)carbamate, a carbamate derivative of significant interest in organic synthesis and potentially in pharmaceutical development, presents a unique solubility profile governed by its distinct functional groups. This in-depth technical guide moves beyond a simple recitation of data to provide a foundational understanding of the factors influencing its solubility in organic solvents. Recognizing the current scarcity of comprehensive public solubility data for this specific compound, this guide equips researchers with the theoretical framework to predict solubility behavior and provides robust, step-by-step experimental protocols for its empirical determination. This document is structured to empower scientists to make informed decisions on solvent selection for synthesis, purification, and formulation, ensuring both efficiency and safety.

Deconstructing the Molecule: Predicting Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guidepost.[1] An analysis of the this compound molecule reveals key structural features that govern its solubility.

-

Carbamate Group (-O-C(=O)-N-): This functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O and O-C). This imparts a degree of polarity to the molecule.

-

Hydroxymethyl Group (-CH₂OH): The presence of a primary alcohol group is a significant contributor to the molecule's polarity and its ability to form strong hydrogen bonds.

-

Ethyl Group (-CH₂CH₃): This alkyl group introduces a nonpolar character to the molecule.

The balance between the polar carbamate and hydroxymethyl groups and the nonpolar ethyl group will determine the compound's affinity for different types of organic solvents.

Predicted Solubility Profile:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents for this compound. These solvents can engage in extensive hydrogen bonding with both the carbamate and hydroxymethyl moieties, effectively solvating the molecule.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are also predicted to be effective.[2] While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate the dissolution of the polar solute.

-

Moderate to Low Solubility in Ethers and Chlorinated Solvents: Solvents like diethyl ether and dichloromethane (DCM) , which have lower polarity, are expected to be less effective. Some solubility may be observed due to dipole-dipole interactions, but the lack of strong hydrogen bonding will limit the extent of dissolution.

-

Insolubility in Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and cyclohexane are predicted to be poor solvents for this compound. The significant polarity and hydrogen bonding capability of the solute will prevent it from being effectively solvated by these nonpolar molecules.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in a polar protic solvent.

Caption: Predicted hydrogen bonding between this compound and a polar protic solvent.

Empirical Determination of Solubility: A Step-by-Step Protocol

Given the absence of a comprehensive public database for the solubility of this compound, empirical determination is essential for accurate solvent selection. The following protocol outlines the equilibrium solubility method, a reliable technique for quantifying solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another suitable analytical instrument.

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for initial settling of the undissolved solid.

-

Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

-

Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Safety and Handling

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][5]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While comprehensive quantitative data is not yet widely available, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed experimental protocol for the empirical determination of its solubility. By following the outlined procedures and adhering to strict safety protocols, researchers can confidently and accurately determine the solubility of this compound, enabling its effective use in their scientific endeavors.

References

-

PrepChem.com. Synthesis of ethyl N-{2-(4-hydroxyphenoxy]ethyl}carbamate. Available from: [Link]

-

Wikipedia. Ethyl carbamate. Available from: [Link]

-

PubChem. Ethyl (hydroxymethyl)(methoxymethyl)carbamate. Available from: [Link]

-

PubChem. Hydroxyethyl carbamate. Available from: [Link]

-

PubChem. Carbamic acid, ethyl ester. Available from: [Link]

-

ResearchGate. Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). Available from: [Link]

-

ICCVAM. Test Method Protocol for Solubility Determination. Available from: [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

-

PubChem. Ethyl N-phenylcarbamate. Available from: [Link]

-

U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

-

U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Available from: [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

Sources

The Formation of Ethyl (hydroxymethyl)carbamate: A Mechanistic and Practical Guide

Abstract

Ethyl (hydroxymethyl)carbamate is a key reactive intermediate formed from the addition of formaldehyde to ethyl carbamate. This reaction, while seemingly straightforward, is governed by nuanced mechanistic principles and is of significant interest in fields ranging from materials science to toxicology, due to the prevalence of its parent compounds. This technical guide provides an in-depth exploration of the formation mechanism of this compound under both base- and acid-catalyzed conditions. It offers field-proven insights into the causality behind experimental choices, a detailed protocol for its synthesis adapted from established procedures, and a discussion of the analytical methods required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical transformation.

Introduction and Significance

Ethyl carbamate, commonly known as urethane, is a simple organic compound that naturally forms in fermented foods and beverages.[1] Its reaction with formaldehyde, a ubiquitous C1 building block, leads to the formation of N-hydroxymethylated derivatives, principally this compound. This molecule serves as a critical intermediate in the synthesis of various resins and cross-linking agents. Understanding its formation is paramount for controlling polymerization reactions and for mitigating the presence of potentially toxic adducts in various consumer and industrial products.

The core transformation involves the nucleophilic addition of the nitrogen atom of ethyl carbamate to the electrophilic carbonyl carbon of formaldehyde. The efficiency and rate of this reaction are highly dependent on catalysis. This guide will dissect the two primary catalytic pathways: base-catalyzed and acid-catalyzed addition.

The Reaction Mechanism: A Tale of Two Catalysts

The formation of this compound is a reversible addition reaction.[2] The mechanism can be directed by either base or acid catalysis, which alters the roles of the nucleophile and electrophile.

Base-Catalyzed Mechanism

In a basic medium, the catalyst's primary role is to enhance the nucleophilicity of the ethyl carbamate.[2][3] The reaction proceeds through the formation of a more potent carbamate anion.

Step 1: Deprotonation of Ethyl Carbamate A base (B:), such as a hydroxide or carbonate ion, abstracts the acidic proton from the nitrogen atom of ethyl carbamate. This deprotonation generates a resonance-stabilized carbamate anion, which is a significantly stronger nucleophile than the neutral parent molecule.

Step 2: Nucleophilic Attack The highly nucleophilic nitrogen of the carbamate anion attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is a strong base and is rapidly protonated by a proton source in the medium (such as water, formed from the initial deprotonation step), yielding the final product, this compound, and regenerating the base catalyst.

Caption: Base-catalyzed mechanism workflow.

Acid-Catalyzed Mechanism

Under acidic conditions, the catalyst's function is reversed. Instead of enhancing the nucleophile, the acid (H-A) activates the electrophile (formaldehyde), making it more susceptible to attack by the weaker, neutral ethyl carbamate nucleophile.

Step 1: Protonation of Formaldehyde An acid catalyst, such as hydronium ion (H₃O⁺), protonates the carbonyl oxygen of formaldehyde. This protonation creates a resonance-stabilized oxonium ion, which places a significant partial positive charge on the carbonyl carbon, dramatically increasing its electrophilicity.

Step 2: Nucleophilic Attack The lone pair of electrons on the nitrogen of the neutral ethyl carbamate molecule attacks the highly electrophilic carbon of the protonated formaldehyde. This forms a new carbon-nitrogen bond and results in a protonated tetrahedral intermediate.

Step 3: Deprotonation A base (such as water or the conjugate base of the acid catalyst, A⁻) removes a proton from the nitrogen atom of the intermediate. This step neutralizes the charge and yields the final product, this compound, while regenerating the acid catalyst.

Caption: Acid-catalyzed mechanism workflow.

Experimental Protocol: Synthesis via Base Catalysis

This protocol is adapted from a well-established and reliable procedure for the analogous synthesis of benzyl (hydroxymethyl)carbamate, a method validated in Organic Syntheses.[4] The choice of a mild base like potassium carbonate is strategic; it is sufficiently basic to deprotonate the carbamate but weak enough to minimize competing reactions like the hydrolysis of the ester functional group.

Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Ethyl Carbamate | C₃H₇NO₂ | 89.09 | Reactant |

| Formaldehyde Solution | CH₂O | 30.03 | 37% in H₂O, reactant |

| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous, catalyst |

| Deionized Water | H₂O | 18.02 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Hexane | C₆H₁₄ | 86.18 | Extraction/Recrystallization |

| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent |

| Round-bottom flask | - | - | 250 mL |

| Magnetic stirrer & stir bar | - | - | - |

| Reflux condenser | - | - | - |

| Oil bath or heating mantle | - | - | - |

| Separatory funnel | - | - | 500 mL |

| Rotary evaporator | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl carbamate (10.0 g, 0.112 mol).

-

Addition of Reagents: Add deionized water (80 mL), followed by aqueous formaldehyde solution (37%, 22.7 mL, approx. 0.30 mol). Finally, add anhydrous potassium carbonate (0.31 g, 2.2 mmol) with stirring at room temperature.

-

Heating: Immerse the flask in a preheated oil bath at 65 °C. Stir the mixture vigorously. The reaction is typically complete within 2-3 hours.

-

Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 3:2) mobile phase. Ethyl carbamate will have a higher Rf value than the more polar product.

-

Workup - Cooling and Extraction: Once the reaction is complete, remove the flask from the oil bath and cool it in an ice-water bath until the product begins to precipitate or the solution is cold. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (2 x 40 mL) to remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The product, a viscous oil or low-melting solid, can be further purified by recrystallization from an ethyl acetate/hexane mixture if necessary.

Caption: High-level experimental workflow for synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.2 ppm (–CH₃) and a quartet around 4.1 ppm (–O–CH₂–). Crucially, the formation of the product would be confirmed by the appearance of a new singlet for the methylene protons of the N–CH₂–OH group, likely between 4.5 and 5.0 ppm. A broad singlet for the hydroxyl proton (–OH) would also be present, the chemical shift of which is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would show signals for the ethyl group (approx. 15 ppm for –CH₃ and 61 ppm for –O–CH₂–) and the carbonyl carbon (approx. 157 ppm). The key indicator of product formation would be a new peak for the N–C H₂–OH carbon, expected in the range of 65-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. The spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: The disappearance of the N-H stretch from the starting material (typically around 3300-3400 cm⁻¹) is a key indicator of reaction completion.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the carbamate carbonyl group.[5]

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be expected. For this compound (MW = 119.12 g/mol ), these would appear at m/z 120.1 or m/z 142.1, respectively. Under higher energy Electron Ionization (EI), characteristic fragmentation patterns would emerge, likely involving the loss of water (m/z 101) or the hydroxymethyl group (m/z 89, corresponding to the ethyl carbamate radical cation).[6]

Conclusion

The formation of this compound from ethyl carbamate and formaldehyde is a fundamental reaction whose mechanism can be rationally controlled through the application of acid or base catalysis. The base-catalyzed pathway, which proceeds via a highly nucleophilic carbamate anion, provides a practical and efficient route for its synthesis. By understanding the underlying mechanistic principles and leveraging established analytical techniques, researchers can effectively synthesize, isolate, and characterize this important chemical intermediate for further application in drug development and materials science. This guide provides the foundational knowledge and practical framework necessary to achieve these goals.

References

- Soignet, D. M., Berni, R. J., Wadsworth, J. I., & Benerito, R. R. (2006).

- Ugelstad, J. (1955). The Reaction of Formaldehyde with Amides and the Alkaline Hydrolysis of Alkoxymethyl Ureas. Excelsior.

- de Jonge, J. I., & de Jonge, J. (1953). A kinetical investigation of the reaction between amides and formaldehyde. Recueil des Travaux Chimiques des Pays-Bas, 72(4), 356-370.

-

Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals. Retrieved from [Link]

-

LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

- Wilson, B. D., et al. (2007).

-

OIV - International Organisation of Vine and Wine. (n.d.). Ethyl Carbamate (Type-II). Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl carbamate. Retrieved from [Link]

-

RSC. (n.d.). Supporting Information for Catalytic Conversion of Tertiary Amines. Retrieved from [Link]

-

MDPI. (2021). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]

-

NIST. (n.d.). Ethyl N-(2-methylphenyl)carbamate. WebBook. Retrieved from [Link]

-

FDA. (2024). Information on Ethyl Carbamate (Urethane) in Foods and Beverages. Retrieved from [Link]

Sources